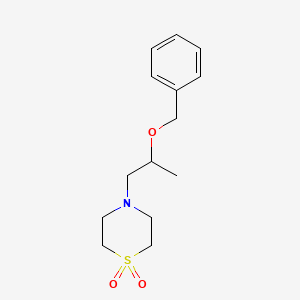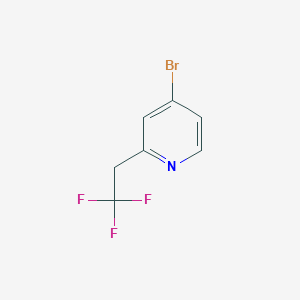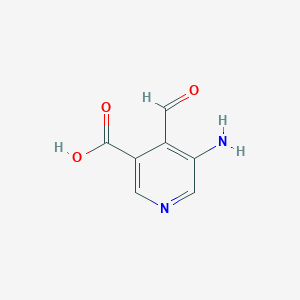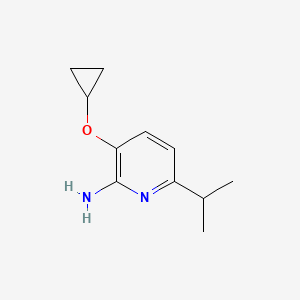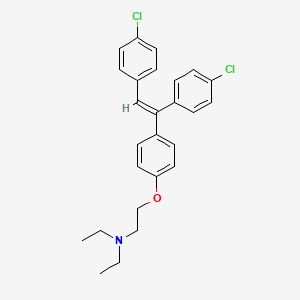
2-(4-(1,2-Bis(4-chlorophenyl)vinyl)phenoxy)-N,N-diethylethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(1,2-Bis(4-chlorophenyl)vinyl)phenoxy)-N,N-diethylethan-1-amine is a synthetic organic compound characterized by its complex structure, which includes chlorinated phenyl groups and an amine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1,2-Bis(4-chlorophenyl)vinyl)phenoxy)-N,N-diethylethan-1-amine typically involves multiple steps. One common route includes the following steps:
Formation of the vinyl intermediate: This step involves the reaction of 4-chlorobenzaldehyde with 4-chlorobenzyl chloride in the presence of a base to form 1,2-bis(4-chlorophenyl)ethylene.
Etherification: The vinyl intermediate is then reacted with 4-hydroxybenzaldehyde to form 4-(1,2-bis(4-chlorophenyl)vinyl)phenol.
Amine introduction: Finally, the phenol derivative is reacted with N,N-diethylethanolamine in the presence of a suitable catalyst to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(1,2-Bis(4-chlorophenyl)vinyl)phenoxy)-N,N-diethylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an alkane or reduce the chlorinated phenyl groups.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alkanes or reduced phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-(1,2-Bis(4-chlorophenyl)vinyl)phenoxy)-N,N-diethylethan-1-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(4-(1,2-Bis(4-chlorophenyl)vinyl)phenoxy)-N,N-diethylethan-1-amine involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(4-chlorophenyl)ethylene: A precursor in the synthesis of the target compound.
4-(1,2-Bis(4-chlorophenyl)vinyl)phenol: An intermediate in the synthetic route.
N,N-Diethylethanolamine: A related amine used in the final step of the synthesis.
Uniqueness
2-(4-(1,2-Bis(4-chlorophenyl)vinyl)phenoxy)-N,N-diethylethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C26H27Cl2NO |
|---|---|
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
2-[4-[(Z)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C26H27Cl2NO/c1-3-29(4-2)17-18-30-25-15-9-22(10-16-25)26(21-7-13-24(28)14-8-21)19-20-5-11-23(27)12-6-20/h5-16,19H,3-4,17-18H2,1-2H3/b26-19+ |
InChI-Schlüssel |
BZAXUXUBRPKOSR-LGUFXXKBSA-N |
Isomerische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


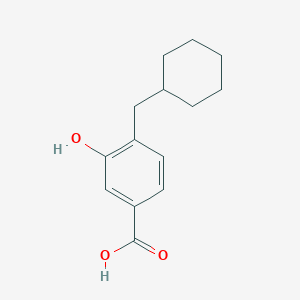

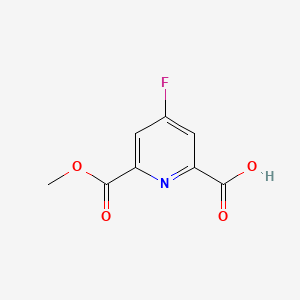

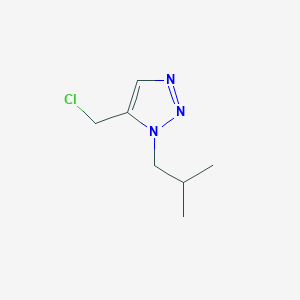

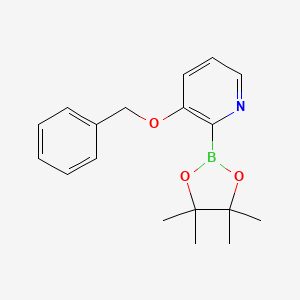


![2-Azaspiro[3.3]heptane oxalate](/img/structure/B14846492.png)
